1-(4-Methylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
Description
1-(4-Methylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a nitrogen- and sulfur-containing spirocyclic compound characterized by a 1,4-diazaspiro[4.4]nonene core. The structure features a spiro junction at the central nitrogen atom, connecting two fused rings: a six-membered diazene ring and a four-membered ring. Key substituents include a 4-methylbenzoyl group at position 1 and a 3-methylphenyl group at position 3, with a thione (C=S) moiety at position 2.
For example, similar spirothiones in and were synthesized using substituted benzaldehydes and nitriles, followed by column chromatography or recrystallization for purification .
Properties
IUPAC Name |
(4-methylphenyl)-[2-(3-methylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2OS/c1-15-8-10-17(11-9-15)20(25)24-21(26)19(18-7-5-6-16(2)14-18)23-22(24)12-3-4-13-22/h5-11,14H,3-4,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUPKNDCZJNRDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC23CCCC3)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione typically involves multi-step organic reactions. A common approach might include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the benzoyl group: This step might involve Friedel-Crafts acylation using 4-methylbenzoyl chloride and a Lewis acid catalyst.
Introduction of the methylphenyl group: This could be done through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride could be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like aluminum chloride.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-Methylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug development due to its unique structural features.
Industry: Use in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure could play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
Electron-Donating Groups (e.g., OMe): The 4-methoxyphenyl derivative (CAS 52546-93-7) may show improved stability in oxidative environments due to resonance effects . Steric Effects: The 3-methylphenyl group in the target compound introduces steric hindrance, which could reduce reactivity at the thione moiety compared to less hindered analogs .
Larger rings (e.g., [4.5] or [4.6]) offer increased flexibility, as seen in the [4.6] undecene derivative (CAS 899910-08-8), which may adapt better to hydrophobic environments .
Spectral Data :
- In , thiazine analogs with trifluoromethyl groups (e.g., 1f) show downfield shifts in ¹H-NMR (δ 8.10–7.20 ppm) due to electron-withdrawing effects, suggesting analogous shifts might occur in diazaspiro compounds with similar substituents .
Biological Activity
1-(4-Methylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This compound, characterized by a diazaspiro framework and a thione functional group, has garnered attention in medicinal chemistry due to its interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 342.45 g/mol. The presence of both 4-methylbenzoyl and 3-methylphenyl substituents contributes to its structural diversity, influencing its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H22N2OS |
| Molecular Weight | 342.45 g/mol |
| Density | Not Available |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Its thione group may facilitate binding to metal ions or other biomolecules, enhancing its efficacy against various pathogens. In vitro studies have demonstrated its potential to inhibit the growth of several bacterial strains, suggesting its utility as an antimicrobial agent in therapeutic applications .
The mechanisms underlying the biological activity of this compound involve interactions with specific enzymes and receptors within biological systems. Preliminary studies suggest that it may modulate enzyme activity or receptor signaling pathways, leading to significant biological responses such as inhibition of cell proliferation in cancer cells . Further elucidation of these mechanisms is essential for understanding its therapeutic potential.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds that share certain features but differ in their biological activities.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(3-Chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione | Chlorine atom instead of methyl | Altered reactivity and potential activity |
| 1-(3-Fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione | Fluorine atom | Different electronic properties influencing reactivity |
| 1-(4-Methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-thione | Different position of methyl group | Varies; less potent in anticancer activity |
Study on Anticancer Activity
In a recent study focusing on the anticancer properties of diazaspiro compounds, this compound was evaluated for its effects on cancer cell lines. The results indicated that the compound exhibited cytotoxic effects at specific concentrations, leading to cell cycle arrest and apoptosis in sensitive cancer cell lines . The study highlights the potential for further development as a chemotherapeutic agent.
Interaction Studies
Further investigations into the interaction between this compound and various biomolecules revealed that it could bind effectively to certain enzymes involved in metabolic pathways. This binding was associated with alterations in enzyme activity, suggesting a mechanism through which the compound exerts its biological effects .
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